

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1588542

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, **4-(4-Methoxyphenoxy)benzaldehyde**. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the key spectroscopic characteristics, a detailed synthetic protocol, and generalized experimental procedures for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-(4-Methoxyphenoxy)benzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------------------|
| 9.90 | s | 1H | Aldehyde (-CHO) |
| 7.81–7.83 | m | 2H | Aromatic (H-2, H-6) |
| 6.99–7.05 | m | 4H | Aromatic (H-3, H-5, H-2', H-6') |
| 6.92–6.95 | m | 2H | Aromatic (H-3', H-5') |
| 3.83 | s | 3H | Methoxy (-OCH ₃) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| 190.9 | Aldehyde Carbon (C=O) |
| 164.2 | Aromatic Carbon (C-4) |
| 157.0 | Aromatic Carbon (C-4') |
| 148.3 | Aromatic Carbon (C-1') |
| 132.1 | Aromatic Carbon (C-2, C-6) |
| 131.0 | Aromatic Carbon (C-1) |
| 122.0 | Aromatic Carbon (C-2', C-6') |
| 116.9 | Aromatic Carbon (C-3, C-5) |
| 115.3 | Aromatic Carbon (C-3', C-5') |
| 55.8 | Methoxy Carbon (-OCH ₃) |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 3005 | w | Aromatic C-H Stretch |
| 2965 | w | Aliphatic C-H Stretch |
| 2835 | w | Aldehyde C-H Stretch |
| 2745 | w | Aldehyde C-H Stretch (Fermi resonance) |
| 1680 | s | Aldehyde C=O Stretch |
| 1595 | m | Aromatic C=C Stretch |
| 1575 | s | Aromatic C=C Stretch |
| 1495 | s | Aromatic C=C Stretch |
| 1440 | m | C-H Bend |
| 1230 | s | Aryl Ether C-O Stretch (asymmetric) |
| 1195 | s | Aryl Ether C-O Stretch (symmetric) |
| 1150 | s | In-plane C-H Bend |
| 1085 | s | Methoxy C-O Stretch |
| 830 | s | p-disubstituted Benzene C-H Out-of-plane Bend |
| 785 | s | p-disubstituted Benzene C-H Out-of-plane Bend |

w = weak, m = medium, s = strong

Mass Spectrometry Data

Specific mass spectrometry data (m/z of fragments and their relative intensities) for **4-(4-Methoxyphenoxy)benzaldehyde** was not available in the searched literature. However, the molecular weight of the compound is 228.24 g/mol .

Experimental Protocols

Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

A common and effective method for the synthesis of **4-(4-Methoxyphenoxy)benzaldehyde** is through a nucleophilic aromatic substitution reaction.

Materials:

- 4-Fluorobenzaldehyde
- 4-Methoxyphenol
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Saturated aqueous sodium chloride solution (brine)
- Magnesium sulfate ($MgSO_4$)
- Dichloromethane
- n-Heptane

Procedure:

- In a reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
- Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.
- After cooling to room temperature, dilute the reaction mixture with water.
- Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.

- Wash the combined organic phases five times with a saturated aqueous sodium chloride solution.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent under reduced pressure to yield a viscous oil.
- Dissolve the oil in a minimal amount of dichloromethane and add n-heptane to induce crystallization.
- Allow the solvent to evaporate slowly over several days to form crystals of **4-(4-Methoxyphenoxy)benzaldehyde**.
- Wash the crystals with n-heptane and dry under vacuum.

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

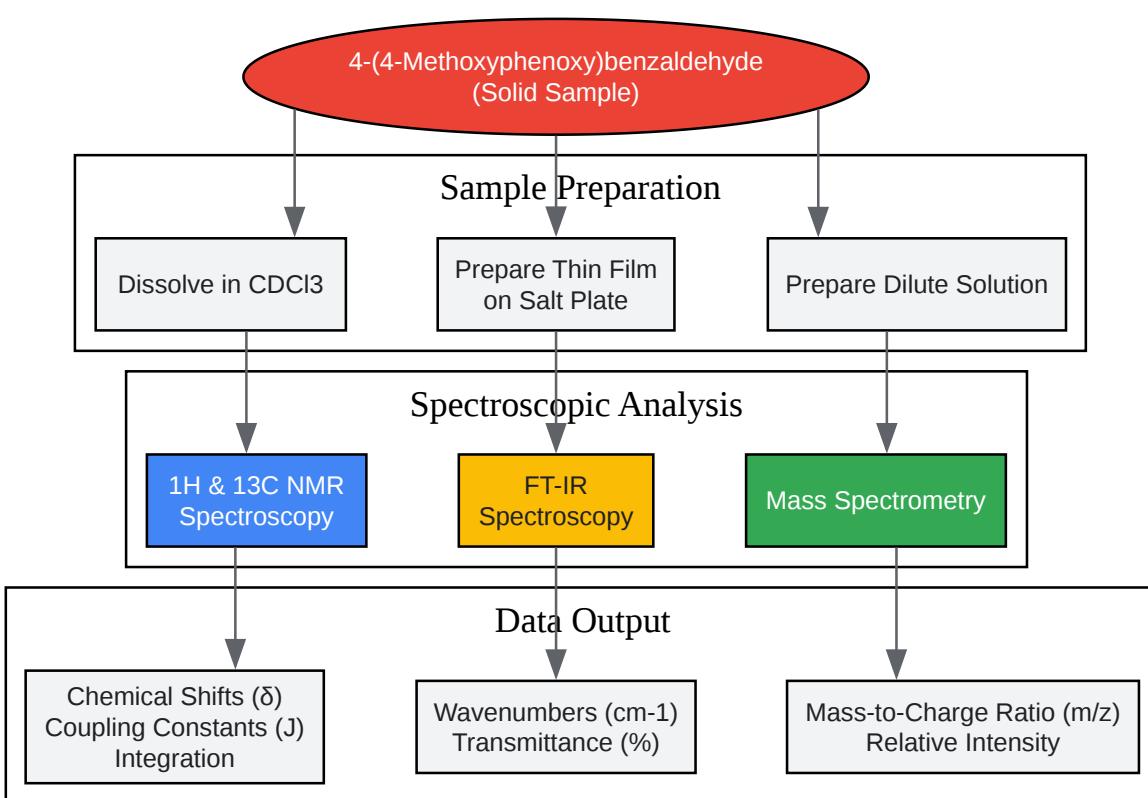
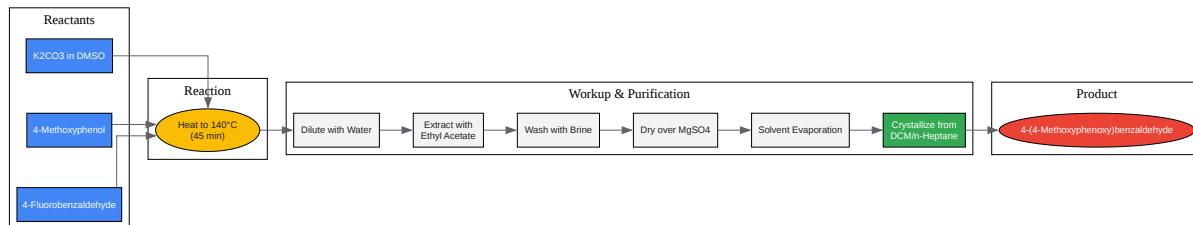
- Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
- Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com